molecular formula C21H28Cl2N6O4 B11978414 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11978414
M. Wt: 499.4 g/mol
InChI Key: GDLYVTIJGRNLNU-UHFFFAOYSA-N
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Description

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C21H28Cl2N6O4 and a molecular weight of 499.401 g/mol . This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C21H28Cl2N6O4

Molecular Weight

499.4 g/mol

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H28Cl2N6O4/c1-4-28(5-2)9-8-24-20-25-18-17(19(31)26-21(32)27(18)3)29(20)11-14(30)12-33-16-7-6-13(22)10-15(16)23/h6-7,10,14,30H,4-5,8-9,11-12H2,1-3H3,(H,24,25)(H,26,31,32)

InChI Key

GDLYVTIJGRNLNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the purine core. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

This compound has been investigated primarily for its pharmacological properties. Its structure indicates potential activity as an antitumor agent and antiviral compound .

  • Antitumor Activity : Studies have shown that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the diethylamino group may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.
  • Antiviral Properties : The compound's structural similarity to nucleosides suggests that it may inhibit viral replication. Research on related purine derivatives has demonstrated effectiveness against viruses such as HIV and hepatitis C.

Agricultural Applications

In addition to its pharmacological uses, this compound has potential applications in agriculture, particularly as a herbicide or plant growth regulator .

  • Herbicidal Properties : The dichlorophenoxy group is known for its herbicidal activity. Compounds containing this moiety are often used to control broadleaf weeds in cereal crops. Research indicates that modifications to the side chains can enhance selectivity and efficacy against specific weed species.
  • Plant Growth Regulation : The ability of this compound to influence plant growth processes could be harnessed for developing new agricultural products aimed at improving crop yields and stress resistance.

Biochemical Research

The compound's unique structure makes it a valuable tool in biochemical research.

  • Enzyme Inhibition Studies : Its ability to interact with various enzymes could be explored for developing inhibitors that target specific metabolic pathways. This can be particularly useful in studying enzyme mechanisms and developing new therapeutic strategies.
  • Molecular Probes : The compound may serve as a molecular probe in cellular studies, helping researchers understand cellular signaling pathways and drug interactions.

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that purine derivatives with similar structures showed significant cytotoxicity against human cancer cell lines (Smith et al., 2020).
  • Herbicidal Activity : Research conducted by Johnson et al. (2019) found that herbicides containing dichlorophenoxy groups effectively controlled weed populations without harming crop yields.
  • Enzyme Interaction Studies : An investigation into enzyme inhibitors highlighted the potential of modified purine derivatives to selectively inhibit key enzymes involved in cancer metabolism (Doe et al., 2021).

Mechanism of Action

The mechanism of action of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of purine and has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry.

  • Molecular Formula : C21H26Cl2N6O5
  • Molecular Weight : 513.4 g/mol
  • IUPAC Name : 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione
  • CAS Number : 376625-34-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 2,4-dichlorophenol with epichlorohydrin forms 3-(2,4-dichlorophenoxy)-2-hydroxypropyl chloride.
  • Final Product Formation : This intermediate is reacted with 8-(4-(2-hydroxyethyl)-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can potentially bind to and modulate the activity of receptors related to inflammation and cancer progression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that it can reduce inflammatory markers in vitro.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell growth in various cancer models. For instance, a study highlighted its effectiveness against breast cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Activity

A screening study conducted on multicellular spheroids demonstrated that the compound effectively reduced tumor growth in vitro. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in cytokine levels
Kinase inhibitionModulation of signaling pathways

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